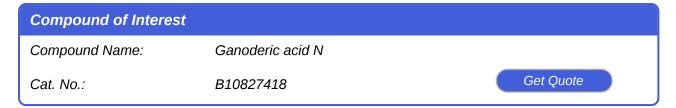


A Comprehensive Technical Guide to the Physicochemical Properties of Ganoderic Acid N

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **Ganoderic acid N**, a significant bioactive triterpenoid derived from the medicinal mushroom Ganoderma lucidum. This guide consolidates available data on its physicochemical characteristics, spectral properties, and biological activities, alongside detailed experimental protocols for its extraction, purification, and analysis.

Introduction

Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that contribute significantly to the pharmacological activities of Ganoderma lucidum.[1] These compounds have been investigated for a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.[1][2][3] **Ganoderic acid N**, a member of this family, is a natural terpenoid isolated from this fungus.[4] This guide focuses specifically on the technical details of **Ganoderic acid N** to support research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of **Ganoderic acid N** are summarized below. This data is critical for its handling, formulation, and application in experimental settings.



Property	Value	Source
Molecular Formula	C30H42O8	
Molecular Weight	530.65 g/mol	-
CAS Number	110241-19-5	_
Appearance	Solid	_
Color	White to off-white	_
Class	Triterpenoid	_
Solubility	DMSO: 50 mg/mL (94.22 mM)	_
Water: Poorly soluble		-
Storage	Powder: 4°C, protect from light. In solvent: -80°C for 6 months or -20°C for 1 month.	

Spectral Data

Detailed spectral analysis is essential for the structural elucidation and identification of **Ganoderic acid N**. While specific spectral data for **Ganoderic acid N** is not detailed in the provided results, the following table outlines the expected characteristics based on its structure and data from analogous ganoderic acids.



Analysis Technique	Expected Characteristics
¹ H-NMR	Signals corresponding to multiple methyl groups (singlets and doublets), olefinic protons, and protons attached to carbons bearing hydroxyl or carbonyl groups are expected.
¹³ C-NMR	Carbon signals indicative of a lanostane skeleton, including signals for carbonyl carbons (ketones, carboxylic acid), carbons doublebonded in the rings, and carbons attached to hydroxyl groups are characteristic.
Mass Spec (MS)	The mass spectrum would confirm the molecular weight. Characteristic fragmentation patterns for lanostanoids often involve the loss of water (H ₂ O) and cleavage of the side chain. Atmospheric pressure chemical ionization (APCI) often shows peaks at m/z [M-nH ₂ O + H] ⁺ .
Infrared (IR)	The IR spectrum is expected to show absorption bands corresponding to hydroxyl (-OH) groups (broad peak ~3400 cm ⁻¹), carbonyl (C=O) stretching from ketones and carboxylic acid (~1700-1730 cm ⁻¹), and C-H stretching (~2960 cm ⁻¹).
UV-Vis	Ganoderic acids typically exhibit a maximum absorption (λmax) around 252-258 nm, which is characteristic of the conjugated ketone system within the triterpenoid structure.

Biological Activity and Signaling Pathways

Ganoderic acids, as a group, are well-documented for their potent anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) in tumor cells. Specifically, lucidenic acids, including **Ganoderic acid N** (also known as Lucidenic acid N), have been analyzed for their cytotoxic activities against HepG2 human liver cancer cells.

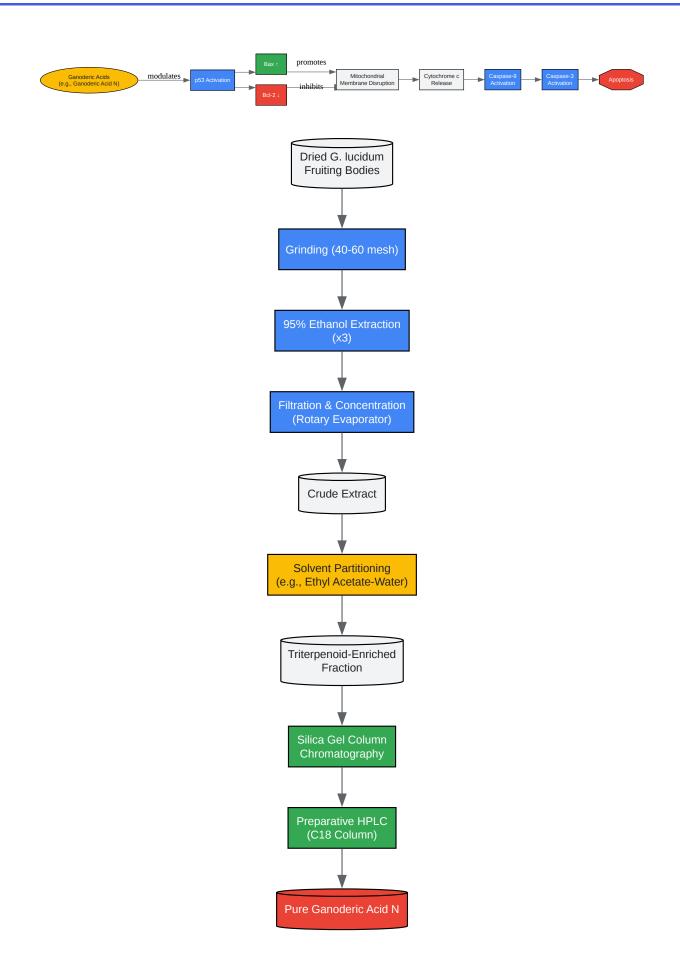






While the precise mechanism for **Ganoderic acid N** is a subject of ongoing research, the activities of other ganoderic acids provide a plausible model. Many induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the modulation of key regulatory proteins, disruption of the mitochondrial membrane potential, and activation of caspases. Signaling pathways frequently implicated include p53, NF-kB, and PI3K/AKT.









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